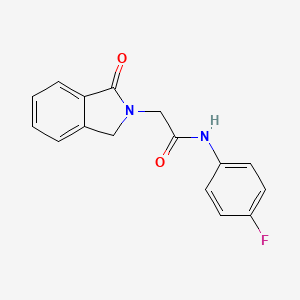![molecular formula C19H25N3OS B7478837 2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide](/img/structure/B7478837.png)
2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide is a chemical compound used in scientific research. It is also known as TAK-659 and is a potent and selective inhibitor of the protein kinase BTK. BTK is an enzyme that plays a crucial role in the development and activation of B cells, which are important components of the immune system.
Scientific Research Applications
2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide has been used in several scientific research applications. One of the main applications is in the study of B cell signaling pathways. BTK is an essential component of the B cell receptor signaling pathway, and its inhibition by TAK-659 can help researchers better understand the role of BTK in B cell development and activation.
Mechanism of Action
The mechanism of action of 2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide involves the inhibition of BTK. BTK is a tyrosine kinase that plays a crucial role in B cell receptor signaling. Inhibition of BTK by TAK-659 prevents B cell activation, proliferation, and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide have been studied extensively. Inhibition of BTK by TAK-659 has been shown to reduce the levels of several pro-inflammatory cytokines, including interleukin-6 and tumor necrosis factor-alpha. Additionally, TAK-659 has been shown to reduce the proliferation of B cells and induce apoptosis in certain types of B cell lymphomas.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide in lab experiments is its selectivity for BTK. TAK-659 is a potent and selective inhibitor of BTK, which makes it an ideal tool for studying B cell signaling pathways. However, one of the limitations of TAK-659 is its solubility in water, which can make it difficult to use in certain experiments.
Future Directions
For research include the development of more potent and selective BTK inhibitors and the study of the effects of BTK inhibition in other cell types.
Synthesis Methods
The synthesis of 2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide involves several steps. The first step is the preparation of 2-bromo-N-(2-phenylsulfanylphenyl)acetamide, which is then reacted with 3-(dimethylamino)propylamine to produce the final product. The synthesis method is complex and requires expertise in organic chemistry.
properties
IUPAC Name |
2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-22(2)14-8-13-20-15-19(23)21-17-11-6-7-12-18(17)24-16-9-4-3-5-10-16/h3-7,9-12,20H,8,13-15H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXZWECYBAOLCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC(=O)NC1=CC=CC=C1SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-4-oxo-N-phenylpyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7478756.png)
![2-(4-Benzylpiperidin-1-yl)-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B7478763.png)
![N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide](/img/structure/B7478774.png)
![1-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidin-2-one](/img/structure/B7478777.png)

![N-(4-fluorophenyl)-2-[methyl(8-quinolylsulfonyl)amino]acetamide](/img/structure/B7478789.png)
![3-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478795.png)
![[2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate](/img/structure/B7478806.png)
![2-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7478817.png)




![2-(4-chlorophenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7478853.png)